4-クロロ-3-フルオロ-5-メチルピリジン

説明

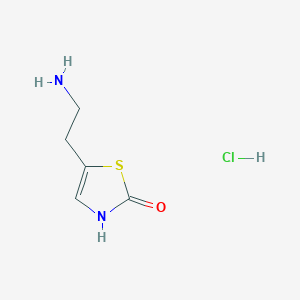

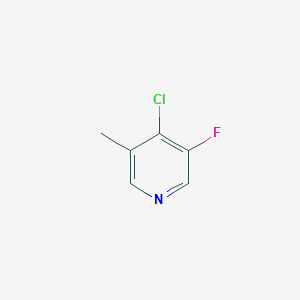

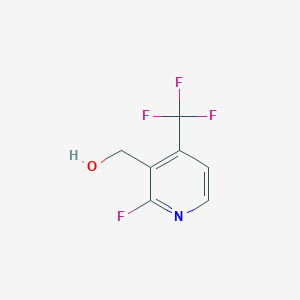

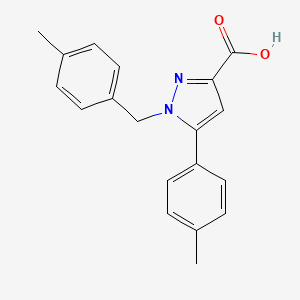

“4-Chloro-3-fluoro-5-methylpyridine” is a type of organic compound that contains fluorine. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of “4-Chloro-3-fluoro-5-methylpyridine” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “4-Chloro-3-fluoro-5-methylpyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-3-fluoro-5-methylpyridine” are of significant interest in the field of organic chemistry. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3-fluoro-5-methylpyridine” are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive properties observed in this class of compounds .科学的研究の応用

医薬品研究

“4-クロロ-3-フルオロ-5-メチルピリジン”は、様々な医薬品化合物の合成に使用される可能性があります。例えば、フッ素化有機化学物質は、その脂溶性および代謝安定性の向上など、独自の特性を有するため、薬物開発においてますます重要になっています。近年、発売された農薬の50%以上がフッ素化されており、これは医薬品にも及ぶ可能性のあるトレンドを示唆しています .

農薬

農薬業界では、”4-クロロ-3-フルオロ-5-メチルピリジン”のようなフッ素化化合物は、生物活性の向上と安定性により重要です。より効果的な殺虫剤や除草剤の開発に使用できます .

医薬品化学

医薬品化学において、”4-クロロ-3-フルオロ-5-メチルピリジン”は、特にソラフェニブなどの化合物に見られるように、がん治療を標的にした新規薬剤候補の合成に関与する可能性があります .

Safety and Hazards

The safety data sheet for a similar compound, “3-Fluoro-5-methylpyridine”, suggests that it may be harmful if swallowed and causes serious eye irritation. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

特性

IUPAC Name |

4-chloro-3-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-9-3-5(8)6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHGMJZGBAOSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Iodobenzo[d]thiazol-7-ol](/img/structure/B1408564.png)

![[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1408569.png)

![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)